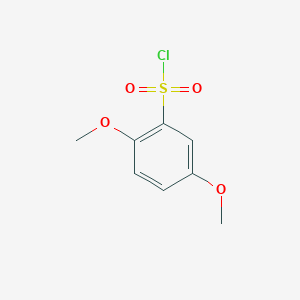

2,5-Dimethoxybenzenesulfonyl chloride

Description

Propriétés

IUPAC Name |

2,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHELADVIRCCTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163946 | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-28-9 | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Protocol

-

Reactants :

-

1,4-Dimethoxybenzene (p-xylylene dimethyl ether)

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (solvent)

-

-

Conditions :

-

Temperature: 0–10°C during reagent addition, followed by ambient stirring.

-

Time: 2 hours for sulfonation, with additional workup steps.

-

-

Procedure :

-

1,4-Dimethoxybenzene is dissolved in dichloroethane under inert conditions.

-

Chlorosulfonic acid and thionyl chloride are added dropwise at 0–10°C to minimize side reactions.

-

The mixture is stirred for 2 hours, then quenched in ice water to precipitate the product.

-

The organic layer is separated, and dichloroethane is removed via distillation to yield this compound as a yellow crystalline solid.

-

Characterization Data

This method is favored for its high yield and scalability, making it suitable for industrial production. The use of dichloroethane as a solvent ensures optimal solubility of both reactants and intermediates, while the low-temperature addition minimizes decomposition.

Isotopic Labeling Synthesis for Deuterated Derivatives

Deuterated this compound (2,5-[²H₆]-dimethoxybenzenesulfonyl chloride) is synthesized for tracer studies in metabolic and pharmacokinetic research. The process, adapted from deuterated aromatic precursors, involves similar sulfonation chemistry but requires specialized handling to retain isotopic purity.

Reaction Protocol

-

Reactants :

-

1,4-[²H₆]-Dimethoxybenzene (deuterated p-xylylene dimethyl ether)

-

Chlorosulfonic acid (ClSO₃H)

-

-

Conditions :

-

Temperature: Room temperature (20–25°C).

-

Time: 20 minutes post-addition, with extended workup.

-

-

Procedure :

-

Deuterated 1,4-dimethoxybenzene is treated with chlorosulfonic acid under vigorous stirring.

-

Hydrogen chloride gas is evolved, and the mixture turns dark red upon completion.

-

The reaction is quenched in ice water, and the product is extracted with dichloromethane.

-

Purification via flash column chromatography (ethyl acetate/hexane) yields the deuterated sulfonyl chloride as a yellowish crystal.

-

Characterization Data

The lower yield compared to the conventional method reflects challenges in handling deuterated precursors and the additional purification steps required to maintain isotopic integrity.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Reaction Conditions

-

Temperature : The conventional method uses cryogenic conditions (0–10°C) to stabilize reactive intermediates, whereas the deuterated synthesis proceeds at room temperature due to the stability of the deuterated aromatic ring.

-

Purification : Distillation suffices for the conventional product, while chromatography is essential for isotopic purity in the deuterated variant.

Analyse Des Réactions Chimiques

2,5-Dimethoxybenzenesulfonyl chloride undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.

Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and the reactions are often carried out in solvents such as dichloromethane or chloroform.

Major Products: The major products depend on the specific nucleophile used in the substitution reactions, leading to various sulfonamide or sulfonate derivatives.

Applications De Recherche Scientifique

Synthesis of Sulfonamides

One of the primary applications of 2,5-dimethoxybenzenesulfonyl chloride is in the synthesis of sulfonamides. The compound can react with amines to form sulfonamides, which are important in pharmaceuticals due to their antibacterial properties. For example, it has been used to synthesize 2,5-dimethoxy-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide, yielding a product with a melting point of 118-120 °C and a yield of approximately 58% .

Intermediate for Complex Organic Molecules

This compound serves as an intermediate in the synthesis of various bioactive compounds. It can be utilized in the preparation of more complex structures through condensation reactions. For instance, it has been employed to create 2,5-dimethoxyethyl phenyl sulfide, which is further processed into other derivatives such as 2,5-dimethoxy-4-ethylthiobenzaldehyde .

Use in Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is valuable for developing new drugs. Its ability to modify amine groups allows for the creation of diverse sulfonamide derivatives that can exhibit varied biological activities. This versatility makes it a crucial reagent in drug discovery and development processes.

Role in Material Science

Beyond organic synthesis and medicinal applications, this compound is also explored in material science for creating functional materials. Its reactivity with various substrates enables the modification of polymers and other materials to enhance their properties for specific applications.

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study focused on synthesizing novel sulfonamide derivatives, researchers utilized this compound as a key reagent. The resulting compounds demonstrated promising antibacterial activity against several strains of bacteria, indicating potential therapeutic applications.

Case Study 2: Development of Anticancer Agents

Another research effort highlighted the use of this compound in creating anticancer agents by modifying existing sulfonamide structures. The derivatives synthesized showed improved efficacy and selectivity against cancer cell lines compared to their parent compounds.

Mécanisme D'action

The mechanism of action of 2,5-dimethoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

3,4-Dimethoxybenzenesulfonyl Chloride

4-Chloro-2,5-Dimethylbenzenesulfonyl Chloride

- Molecular Formula : C₈H₈Cl₂O₂S.

- Molecular Weight : 239.11 g/mol .

- Physical Properties :

- Reactivity :

- Chlorine and methyl substituents enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy-substituted analogs.

- Applications : Used in polymerization and industrial sulfonation reactions due to high reactivity .

2,5-Dichlorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₃Cl₂O₂S.

- Reactivity :

- Electron-withdrawing chloro groups increase sulfonyl chloride electrophilicity but slow reaction rates in free-radical polymerizations. For example, it achieved 96% conversion of methyl methacrylate (MMA) to PMMA in 5.5 hours , whereas the 2,5-dimethoxy analog reached 90% conversion in 3.8 hours under identical conditions .

- Applications : Industrial polymer synthesis where slower reaction kinetics are advantageous .

5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-Methylbenzenesulfonyl Chloride

- Molecular Formula: C₁₂H₁₂ClNO₃S.

- Molecular Weight : 285.74 g/mol .

- Structural Features : Incorporates a heterocyclic oxazole ring , introducing hydrogen-bonding capacity and steric bulk.

- Applications: Potential use in medicinal chemistry for targeted interactions with biological receptors .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|---|

| 2,5-Dimethoxybenzenesulfonyl chloride | C₈H₉ClO₄S | 236.67 | 112–116 | 2,5-OCH₃ | Moderate reactivity, electron-donating | Drug synthesis, LC derivatization |

| 3,4-Dimethoxybenzenesulfonyl chloride | C₈H₉ClO₄S | 236.67 | 65–70 | 3,4-OCH₃ | Dual solvolysis pathways | Mechanistic studies |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.11 | 48–50 | 4-Cl, 2,5-CH₃ | High electrophilicity | Polymerization, industrial processes |

| 2,5-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₂O₂S | 227.06 | N/A | 2,5-Cl | Slow polymerization kinetics | PMMA synthesis |

| 5-(3,5-Dimethyl-oxazol)-2-methylbenzenesulfonyl chloride | C₁₂H₁₂ClNO₃S | 285.74 | N/A | Oxazole, 2-CH₃ | Steric hindrance, H-bonding | Medicinal chemistry |

Key Findings

Substituent Effects :

- Electron-donating groups (e.g., methoxy) stabilize intermediates in reactions like polymerization, accelerating kinetics .

- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity but may slow reaction rates due to steric or electronic deactivation .

Positional Isomerism :

- The 2,5- vs. 3,4-methoxy arrangement significantly impacts melting points and reaction mechanisms. The 3,4-isomer’s dual solvolysis pathways highlight the role of substituent positioning in directing reactivity .

Safety and Handling :

- All sulfonyl chlorides are corrosive, but physical state (solid vs. liquid) influences storage and handling. For example, the 3,4-dimethoxy analog’s lower melting point may require refrigeration .

Industrial vs. Laboratory Use :

- Chloro- and methyl-substituted derivatives are favored in industrial settings for cost and reactivity, while methoxy-substituted analogs are preferred in pharmaceutical synthesis for controlled reactivity .

Activité Biologique

2,5-Dimethoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound serves as a versatile building block in the synthesis of various biologically active molecules, including potential pharmaceuticals targeting different receptor systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₁ClO₃S. The presence of the sulfonyl group (-SO₂Cl) enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. Research indicates that compounds derived from this sulfonyl chloride can act as antagonists at various receptors, including:

- α2A-Adrenoceptors : These receptors are involved in the regulation of neurotransmitter release and are implicated in mood disorders. Antagonism at these receptors may enhance norepinephrine and serotonin levels in the brain, potentially providing antidepressant effects .

- 5-HT7 Receptors : This serotonin receptor subtype is associated with cognitive functions and mood regulation. Compounds targeting 5-HT7 receptors have shown promise in treating affective disorders .

In Vitro Studies

In vitro pharmacological evaluations have demonstrated that derivatives of this compound exhibit varying affinities for α2A-adrenoceptors and 5-HT7 receptors. The following table summarizes the binding affinities (Ki values) of selected compounds derived from this sulfonyl chloride:

| Compound | α2A Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|

| Compound 6 | 12 ± 4 | 35 ± 22 |

| Compound 8 | 40 ± 11 | 30 ± 11 |

| Compound 13 | 31 ± 8 | 91 ± 25 |

These results indicate that modifications to the arylsulfonamide structure can significantly impact receptor affinity and selectivity .

In Vivo Studies

In vivo studies using animal models have further elucidated the antidepressant-like effects of these compounds. For instance, compounds derived from this compound were tested in forced swim tests in mice, showing significant improvements in behavior comparable to established antidepressants like mirtazapine .

Case Studies

- Antidepressant Activity : A study focused on a series of arylsulfonamide derivatives derived from this compound demonstrated potent antagonistic effects on α2A-adrenoceptors and 5-HT7 receptors. These compounds exhibited a significant reduction in immobility time during forced swim tests, indicating potential antidepressant properties .

- Antileishmanial Activity : Another investigation highlighted the use of this sulfonyl chloride as a pre-column derivatization reagent for enhancing the detection of leishmaniasis-causing pathogens in laboratory settings. The derivatives showed promising anti-leishmanial activity in various cell lines .

Q & A

Q. What are the critical physical and chemical properties of 2,5-dimethoxybenzenesulfonyl chloride for experimental design?

Methodological Answer: Key properties include:

| Property | Value | Relevance in Research |

|---|---|---|

| Melting Point | 112–116°C (lit.) | Determines purification methods (e.g., recrystallization) and thermal stability . |

| Density | 1.4±0.1 g/cm³ | Informs solvent selection for reactions or extractions . |

| Boiling Point | 359.7±32.0°C (760 mmHg) | Guides distillation conditions for isolating volatile byproducts . |

| Stability | Stable if stored properly | Requires anhydrous, cool storage to avoid decomposition; incompatible with oxides . |

Q. What are the standard synthetic protocols for preparing this compound?

Methodological Answer: A common route involves sulfonation of 1,4-dimethoxybenzene followed by chlorination. For example:

- Step 1 : Sulfonation with concentrated sulfuric acid at controlled temperatures (e.g., 0–5°C) to avoid over-sulfonation.

- Step 2 : Chlorination using PCl₅ or SOCl₂ to convert the sulfonic acid to the sulfonyl chloride .

Key Considerations : - Monitor reaction exotherm to prevent side reactions.

- Purify via vacuum distillation or recrystallization from non-polar solvents .

Q. How should researchers safely handle and store this compound to mitigate risks?

Methodological Answer:

- Storage : Keep in sealed, moisture-free containers at 2–8°C in a well-ventilated area. Use desiccants to prevent hydrolysis .

- Handling :

- Wear nitrile gloves, goggles, and a lab coat (GHS05: Corrosive).

- Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reductive cleavage of this compound using zinc powder?

Methodological Answer: Zinc acts as a reducing agent in acidic conditions, facilitating the conversion of the sulfonyl chloride to 2,5-dimethoxythiophenol.

- Mechanism :

- Zn reduces the sulfonyl group (RSO₂Cl) to a thiol (RSH) via electron transfer, with HCl as a byproduct.

- The reaction is exothermic (60–70°C), requiring controlled heating to avoid runaway reactions .

Optimization Tips :

- Use excess zinc and monitor reaction progress via TLC or GC-MS to confirm complete reduction.

- Post-reaction, extract the thiol with CH₂Cl₂ and wash with NaOH to remove residual acid .

Q. How can researchers resolve contradictions in reported reactivity with nucleophiles (e.g., amines vs. alcohols)?

Methodological Answer: Discrepancies often arise from steric and electronic effects of the nucleophile:

- Amines : React readily due to strong nucleophilicity, forming sulfonamides.

- Alcohols : Require activation (e.g., DMAP or pyridine) to enhance nucleophilicity.

Methodological Approach : - Conduct kinetic studies under controlled conditions (e.g., varying solvents, temperatures).

- Use NMR to track intermediate formation (e.g., sulfonate esters) and identify rate-limiting steps .

Q. What advanced analytical techniques validate purity and structural integrity post-synthesis?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- FT-IR : Identify characteristic S=O (1360–1300 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- ¹³C NMR : Peaks at δ 160–150 ppm confirm methoxy groups; δ 55–60 ppm for sulfonyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.